molecular formula C5H6O3S B048145 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid CAS No. 115595-71-6

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid

Cat. No. B048145
M. Wt: 146.17 g/mol
InChI Key: ZDMYDHIQFHUAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” is an organic compound . It is an anilide, a class of organic heterocyclic compounds derived from oxoacids . The compound is obtained by the formal condensation of the amino group of aniline with the carboxy group of 2-methyl-5,6-dihydro-4,4-dioxo-1,4-oxathiine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” can be represented by the linear formula C6H8O3S . The InChI code for the compound is 1S/C6H8O3S/c1-4-5 (6 (7)8)10-3-2-9-4/h2-3H2,1H3, (H,7,8) .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydro-1,4-oxathiine-6-carboxylic acid” is 160.19 .

Scientific Research Applications

Synthesis and Fungicidal Activity

The scientific research applications of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid derivatives have been explored in various fields. For instance, derivatives such as trifluoromethylated dihydro-1,4-oxathiin carboxanilides have been synthesized and shown to possess significant fungicidal activity against common plant diseases. This indicates their potential application in developing new agrochemical fungicides to protect crops from fungal infections (Nam et al., 2001).

Material Science and Biochemistry Applications

Moreover, certain derivatives of 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid, like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), have been found to be useful in material science and biochemistry. TOAC is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, effective as a β-turn and 310/α-helix inducer in peptides, and serves as a relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Ring Opening and Chemical Transformations

The ring-opening reactions of dihydro-1,4-oxathiins have been extensively studied, revealing that acid hydrolysis can lead to various chemically interesting compounds. These reactions are crucial for understanding the reactivity and potential applications of dihydro-1,4-oxathiin derivatives in synthesizing more complex molecules (Corbeil et al., 1973).

Coordination Chemistry and Magnetic Studies

In coordination chemistry, 2,3-Dihydro-1,4-oxathiine-6-carboxylic acid derivatives have been utilized to construct novel lanthanide-organic frameworks. These frameworks exhibit unique architectures and have potential applications in materials science, particularly due to their magnetic properties (Liu et al., 2009).

properties

IUPAC Name

2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S/c6-5(7)4-3-9-2-1-8-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMYDHIQFHUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423679
Record name 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-oxathiine-6-carboxylic acid

CAS RN

115595-71-6
Record name 1,4-Oxathiin-2-carboxylicacid, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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